molecular formula C8H9ClS B15276655 (4-Chloro-2-methylphenyl)methanethiol

(4-Chloro-2-methylphenyl)methanethiol

Katalognummer: B15276655
Molekulargewicht: 172.68 g/mol
InChI-Schlüssel: KOKPPZSEWKSGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group, a methyl group, and a thiol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a pre-existing aromatic compound. One common method is the reaction of 4-chloro-2-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows:

4-Chloro-2-methylbenzyl chloride+NaHSThis compound+NaCl\text{4-Chloro-2-methylbenzyl chloride} + \text{NaHS} \rightarrow \text{this compound} + \text{NaCl} 4-Chloro-2-methylbenzyl chloride+NaHS→this compound+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Amino or alkoxy derivatives.

    Reduction: Dechlorinated or modified thiol compounds.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-2-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chloro-2-methylphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Chloro-2-methylphenol): Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Chloro-2-methylbenzyl alcohol): Contains a hydroxyl group attached to the benzyl position.

    (4-Chloro-2-methylbenzoic acid): Features a carboxyl group instead of a thiol group.

Uniqueness

(4-Chloro-2-methylphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and thiol groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H9ClS

Molekulargewicht

172.68 g/mol

IUPAC-Name

(4-chloro-2-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3

InChI-Schlüssel

KOKPPZSEWKSGIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.